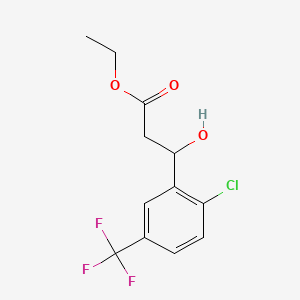

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C12H12ClF3O3 |

|---|---|

Molecular Weight |

296.67 g/mol |

IUPAC Name |

ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |

InChI |

InChI=1S/C12H12ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |

InChI Key |

YVFMRMANDBAMIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)phenyl Precursors

The aromatic precursor with trifluoromethyl and chloro substituents is critical. One approach involves halogenation and fluorination steps starting from simpler aromatic compounds:

Formation of 3,5-bis(trifluoromethyl)benzyl halides via Grignard reagents reacting with paraformaldehyde, followed by halogenation with hydrochloric or hydrobromic acid in the presence of sulfuric acid. This method yields benzyl halides with high purity and yield (up to 99.1%) under controlled temperature and stirring conditions.

Alternative synthesis involves the preparation of 2-chloro-5-trifluoromethylpyridine analogs by multi-step reactions starting from 3-methylpyridine. This includes N-oxidation, chlorination, and fluorination steps under mild conditions with good yields (~80%) using reagents such as hydrogen peroxide, glacial acetic acid, potassium fluoride, and phase transfer catalysts.

These methods highlight the importance of controlled halogenation and fluorination to introduce the trifluoromethyl and chloro substituents on the aromatic ring.

Table: Summary of Aromatic Precursor Synthesis

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard formation | 3,5-bis(trifluoromethyl)-halobenzene + Mg in ether | - | Formation of phenylmagnesium halide |

| 2 | Addition to paraformaldehyde | Solid paraformaldehyde addition | - | Forms benzyl alcohol intermediate |

| 3 | Halogenation | HX (HCl or HBr), H2SO4, 50-105 °C, 8-9.5 h | 99.1 | Conversion to benzyl halide |

| 4 | N-oxidation and chlorination | H2O2, glacial acetic acid, 70-80 °C, 18-24 h | - | For pyridine derivatives |

| 5 | Fluorination | KF, phase transfer catalyst, DMSO, 100 °C, 6 h | 80.2 | Conversion to trifluoromethyl derivative |

Introduction of the Hydroxypropanoate Side Chain

Darzens Reaction and Epoxide Formation

A common approach to introduce the hydroxypropanoate group is through the Darzens reaction, which forms glycidic esters (epoxides) from aromatic aldehydes and α-halo esters. Ethyl phenylglycidate derivatives can be prepared by this method, providing a key intermediate for further transformation into hydroxy derivatives.

Hydroxylation and Stereochemical Control

- The epoxide ring can be opened nucleophilically or converted into hydroxy esters by controlled hydrolysis or reduction.

- Resolution of stereoisomers is performed using chiral resolving agents such as 1-phenylethylamine or ephedrine to obtain optically pure trans or cis isomers.

- Subsequent reactions, including azide substitution and Staudinger reaction, can modify the hydroxy group or introduce nitrogen functionalities, though this is more relevant for aziridine derivatives rather than the hydroxypropanoate itself.

Table: Hydroxypropanoate Side Chain Preparation

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Darzens reaction | Aromatic aldehyde + α-halo ester + base | Mixture of isomers formed |

| 2 | Saponification and resolution | Sodium salt formation + chiral amine resolving agent | Optically pure isomers obtained |

| 3 | Hydrolysis or ring opening | Acidic or nucleophilic conditions | Hydroxypropanoate ester formed |

Coupling of Aromatic Moiety and Hydroxypropanoate

The final compound is formed by coupling the substituted aromatic ring with the hydroxypropanoate side chain. This can be achieved via:

- Nucleophilic addition of the aromatic organometallic intermediate to an appropriate α,β-unsaturated ester or aldehyde derivative.

- Esterification or transesterification reactions to finalize the ethyl ester functionality.

- Use of coupling agents such as 1,1′-thiocarbonyldiimidazole for related pyridine derivatives, facilitating amide or ester bond formation under mild conditions.

Research Data and Yields

While direct literature on the exact compound "Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate" is limited, the synthesis steps can be pieced together from related compounds and intermediates:

Chemical Reactions Analysis

β-Elimination to α,β-Unsaturated Ester

The β-hydroxy ester undergoes acid-catalyzed elimination to form an α,β-unsaturated ester. This reaction is common for β-hydroxy esters and is favored by the electron-withdrawing trifluoromethyl group, which stabilizes the conjugated system. For example:

Reaction conditions : Acid catalyst (e.g., HCl) in refluxing conditions.

Key factors :

-

The trifluoromethyl group enhances stability of the conjugated product.

-

Chloro substituent may influence regioselectivity but does not directly participate in elimination .

Oxidation of the Hydroxyl Group

While β-hydroxy esters are more prone to elimination, oxidation to a ketone is possible under specific conditions. This reaction could be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reaction conditions :

-

KMnO₄ in acidic or neutral aqueous media.

-

CrO₃ in dichloromethane (DCM) with a pyridine catalyst.

Outcome : Formation of a β-keto ester, though stability may be limited due to potential decomposition.

Ester Hydrolysis

The ethyl ester can hydrolyze to the carboxylic acid under acidic or basic conditions.

Reaction conditions :

-

Acidic : HCl or H₂SO₄ in aqueous ethanol.

-

Basic : NaOH or KOH in aqueous methanol.

Product : 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid.

Decarboxylative Aldol Reaction

If the hydroxyl group is oxidized to a ketone, the resulting β-ketocarboxylic acid could participate in decarboxylative aldol reactions with trifluoropyruvates. This reaction is catalyzed by tertiary amines (e.g., DABCO) and forms quaternary carbon centers with high diastereoselectivity .

Example conditions :

| Parameter | Details |

|---|---|

| Catalyst | DABCO (30 mol%) |

| Solvent | Toluene |

| Yield | Up to 94% |

| Diastereoselectivity | 94:6 (major:minor) |

Key Structural and Reactivity Features

| Feature | Impact on Reactivity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and stabilizes conjugated systems |

| Chloro substituent | Deactivates aromatic ring, reduces nucleophilic substitution |

| β-Hydroxy ester | Prone to elimination; oxidation possible under specific conditions |

Scientific Research Applications

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Oxo-3-(2,4,5-Trifluoro-3-Methylphenyl)Propanoate (CAS 112822-88-5)

- Structure : Differs by replacing the hydroxyl group with a ketone (oxo) and adding methyl/fluoro substituents on the phenyl ring.

- Properties: The oxo group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents).

- Applications : Likely used as a ketone precursor in asymmetric synthesis.

- Safety : Classified under GHS guidelines; requires precautions for skin/eye contact .

Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate (CAS 101987-86-4)

- Structure : Contains a chloro and three fluorine atoms on the phenyl ring, with a ketone instead of a hydroxyl group.

- Synthetic Relevance: Used as an intermediate for fluoroquinolone antibiotics (e.g., Sitafloxacin impurities) due to its electron-withdrawing substituents .

Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS 477888-06-5)

- Structure : Incorporates an isoxazole ring and fluorine at the 6-position.

- The absence of a hydroxyl group limits hydrogen-bonding interactions .

Substituent Position and Electronic Effects

- Chloro and Trifluoromethyl Positioning: In the target compound, the 2-chloro and 5-trifluoromethyl groups create a meta-substitution pattern, influencing electronic distribution (electron-deficient ring). Ethyl 3-(3-Chloro-5-Fluoro-4-Hydroxyphenyl)Propanoate Derivatives (e.g., CAS CB7718652): The para-hydroxy and meta-chloro/fluoro substituents alter solubility and reactivity, favoring applications in medicinal chemistry (e.g., protease inhibitors) .

Physicochemical Properties

Biological Activity

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate, a compound featuring a trifluoromethyl group and a chloro substituent, has garnered attention in recent research for its diverse biological activities. This article explores the compound's pharmacological properties, including its antidiabetic, antioxidant, and anticancer activities, supported by various studies and data tables.

- Molecular Formula : C₉H₈ClF₃O₃

- Molecular Weight : 253.61 g/mol

- CAS Number : 128073-16-5

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. One notable study demonstrated its effectiveness in inhibiting alpha-amylase, an enzyme involved in carbohydrate digestion.

Inhibition Data

| Concentration (μM/mL) | % Inhibition |

|---|---|

| 500 | 78.85 |

| 250 | 73.08 |

| 125 | 68.90 |

| 62.5 | 62.28 |

| 31.25 | 58.47 |

The IC₅₀ value for this compound was determined to be 4.58 μM , compared to the standard acarbose, which had an IC₅₀ of 1.58 μM .

Antioxidant Activity

The compound also exhibited significant antioxidant properties, as evaluated through DPPH radical scavenging assays.

Antioxidant Assay Results

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 2.36 |

| Ascorbic Acid (Control) | 0.85 |

These results indicate that while the compound shows promising antioxidant activity, it is less potent than ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against cancer cell lines.

Cytotoxicity Data

In a comparative study against HepG2 and MCF-7 cancer cell lines, the following IC₅₀ values were reported:

| Cell Line | IC₅₀ (μM) - Compound | IC₅₀ (μM) - Sorafenib |

|---|---|---|

| HepG2 | 21.00 | 5.69 |

| MCF-7 | 26.10 | 8.45 |

These findings suggest that while the compound exhibits anticancer activity, it is less effective than sorafenib, a well-known anticancer drug .

Case Studies and Research Findings

- Study on Alpha-Amylase Inhibition : This study focused on the compound's ability to inhibit alpha-amylase and its implications for managing diabetes .

- Antioxidant Potential Assessment : A comprehensive evaluation of the antioxidant properties of the compound utilized various assays to determine its efficacy compared to established antioxidants like ascorbic acid .

- Cytotoxic Effects on Cancer Cells : Research investigating the cytotoxic effects against specific cancer cell lines provided insights into the compound's potential therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate?

The compound can be synthesized via Claisen-Schmidt condensation or hydroxypropanoate esterification using substituted benzaldehyde derivatives. For example, a β-keto ester intermediate can undergo nucleophilic addition with a substituted phenyl group, followed by hydroxylation. Key reagents include trifluoromethyl-substituted aryl halides and catalysts like potassium carbonate. Reaction optimization may involve temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation of the hydroxyl group .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and hydroxypropanoate ester signals (e.g., triplet for CH at δ 4.1–4.3 ppm) .

- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch), 1720 cm (ester C=O), and 1120 cm (C-F) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, such as loss of the ethyl ester group (m/z ~46) .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact. The compound may decompose under acidic/basic conditions, releasing toxic trifluoromethylphenol derivatives .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Desiccants like silica gel can mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can crystallography resolve the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 12.13 Å, b = 12.23 Å, c = 16.44 Å, β = 107.7°) reveal bond angles and torsional strain between the chloro-trifluoromethylphenyl and hydroxypropanoate groups. Hydrogen bonding between the hydroxyl group and ester oxygen stabilizes the crystal lattice .

Q. What strategies resolve contradictions in reaction yields during derivative synthesis?

- By-product Analysis : Use LC-MS to identify side products (e.g., over-oxidation to ketones or ester hydrolysis to carboxylic acids) .

- Condition Screening : Vary catalysts (e.g., switching from KMnO to milder TEMPO for selective oxidation) or solvents (polar aprotic vs. protic) to suppress competing pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for intermediates, guiding reagent selection (e.g., LiAlH vs. NaBH for reductions) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aryl ring, slowing electrophilic substitution but facilitating Suzuki-Miyaura couplings with boronic acids. Palladium catalysts (e.g., Pd(PPh)) and microwave-assisted heating (100–120°C) enhance yields. Steric hindrance from the 2-chloro substituent may require bulky ligands (e.g., XPhos) for efficient cross-coupling .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

- QSAR Models : Predict biodegradation rates using software like EPI Suite, focusing on esterase hydrolysis susceptibility.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess bioaccumulation risks. The trifluoromethyl group’s hydrophobicity may increase lipid membrane permeability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.